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Introduction
Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120),

has emerged as a promising therapeutic target for metabolic syndrome.[1][2][3] This receptor,

activated by long-chain fatty acids, particularly omega-3 fatty acids, is implicated in a variety of

physiological processes that are dysregulated in metabolic disorders.[4][5] Activation of FFAR4

has been shown to exert beneficial effects on glucose homeostasis, insulin sensitivity, and

inflammation, making its agonists attractive candidates for the treatment of obesity, type 2

diabetes, and related cardiometabolic diseases.[1][2][3][6]

These application notes provide an overview of the key signaling pathways modulated by

FFAR4 agonists, summarize the quantitative effects observed in preclinical metabolic

syndrome models, and offer detailed protocols for in vivo and in vitro experimentation.

FFAR4 Signaling Pathways
FFAR4 activation initiates a cascade of intracellular signaling events through coupling to

different G proteins and β-arrestin pathways. The specific pathway activated can be cell-type

dependent and may be influenced by the specific agonist used.
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Gq/11-Mediated Signaling
Upon agonist binding, FFAR4 can couple to Gαq/11 proteins, leading to the activation of

phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is

crucial for stimulating the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1)

and cholecystokinin (CCK) from enteroendocrine cells, which in turn enhance insulin secretion.

[4][7]

Cell Membrane

FFAR4 Gαq/11activatesFFAR4 Agonist
(e.g., Omega-3 FA)

binds PLCactivates PIP2hydrolyzes

IP3

DAG

↑ [Ca2+]itriggers

PKCactivates

GLP-1/CCK
Secretion

stimulates ↑ Insulin
Secretion

enhances

Click to download full resolution via product page

FFAR4 Gq/11-mediated signaling pathway.

β-Arrestin 2-Mediated Anti-inflammatory Signaling
FFAR4 can also signal through a G protein-independent pathway involving β-arrestin 2 (βArr2).

Following agonist binding, βArr2 is recruited to the receptor. This interaction leads to the

inhibition of TAK1 (transforming growth factor-β-activated kinase 1) by TAB1 (TAK1-binding

protein 1). The inhibition of the TAK1 complex prevents the activation of the downstream NF-κB

and JNK signaling pathways, which are key drivers of inflammation. This anti-inflammatory

action is particularly relevant in macrophages and adipocytes, where it contributes to improved

insulin sensitivity.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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